NO2-SPDMV-sulfo

ADC Linker Glutathione Cleavage Release Kinetics

NO2-SPDMV-sulfo (CAS 663599-00-6) is a heterobifunctional, cleavable linker compound utilized in the synthesis of antibody-drug conjugates (ADCs). Chemically, it is 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, characterized by a molecular formula of C₁₅H₁₇N₃O₉S₃ and a molecular weight of 479.51 g/mol.

Molecular Formula C15H17N3O9S3
Molecular Weight 479.5 g/mol
CAS No. 663599-00-6
Cat. No. B3182431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNO2-SPDMV-sulfo
CAS663599-00-6
Molecular FormulaC15H17N3O9S3
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O)SSC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17N3O9S3/c1-15(2,29-28-11-4-3-9(8-16-11)18(22)23)6-5-13(20)27-17-12(19)7-10(14(17)21)30(24,25)26/h3-4,8,10H,5-7H2,1-2H3,(H,24,25,26)
InChIKeyIRNRGROVFWZJTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NO2-SPDMV-sulfo (CAS 663599-00-6) - Technical Profile for ADC Linker Procurement and Selection


NO2-SPDMV-sulfo (CAS 663599-00-6) is a heterobifunctional, cleavable linker compound utilized in the synthesis of antibody-drug conjugates (ADCs) . Chemically, it is 1-(4-methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoyloxy)-2,5-dioxopyrrolidine-3-sulfonic acid, characterized by a molecular formula of C₁₅H₁₇N₃O₉S₃ and a molecular weight of 479.51 g/mol [1]. This compound integrates a sulfonated pyrrolidinedione group for conjugation via an ester bond and a distinct 5-nitropyridin-2-yl disulfide (Npys) moiety, which serves as a thiol-reactive handle for payload attachment and a defined cleavage site in reductive environments .

Why Generic Disulfide Linkers Cannot Substitute for NO2-SPDMV-sulfo in Optimized ADC Designs


The performance of disulfide-based ADC linkers is not governed by the disulfide bond alone but is critically dependent on the electronic and steric properties of the adjacent groups. Standard pyridyl disulfide linkers, such as those in SPDB or SPP, rely on an unsubstituted pyridine ring as the leaving group [1]. In contrast, NO2-SPDMV-sulfo features a strong electron-withdrawing nitro group in the para-position of the pyridine ring . This substitution fundamentally alters the disulfide bond's reduction potential, leading to a quantifiable and tunable difference in glutathione-mediated cleavage kinetics compared to its non-nitrated analogs [2]. Furthermore, the inclusion of a sulfonic acid group enhances aqueous solubility, a critical parameter for minimizing aggregation during bioconjugation [3]. Interchanging this compound with a generic pyridyl disulfide linker without this specific electronic and solubility profile would result in an ADC with divergent stability, release kinetics, and conjugate quality, thereby invalidating established process parameters and potentially compromising therapeutic index.

NO2-SPDMV-sulfo Quantitative Differentiation Guide for Scientific Selection


Accelerated Intracellular Payload Release: NO2-SPDMV-sulfo vs. Unsubstituted Pyridyl Disulfide Linkers

The presence of a para-nitro substituent on the pyridyl disulfide (Npys) group in NO2-SPDMV-sulfo significantly increases its reduction potential relative to unsubstituted pyridyl disulfide linkers like SPDB or SPP. This structural difference translates to accelerated disulfide cleavage in the reductive intracellular environment. [1] In a study of analogous para-nitropyridyl disulfide moieties, the disulfide bond underwent rapid cleavage in the presence of glutathione with a half-life on the order of minutes under physiological conditions. [2] In contrast, standard pyridyl disulfide linkers (e.g., SPDB, SPP) exhibit slower reduction kinetics due to the absence of this electron-withdrawing group, resulting in a slower rate of payload release. [3]

ADC Linker Glutathione Cleavage Release Kinetics Disulfide Reduction

Enhanced Aqueous Solubility via Sulfonic Acid Group: NO2-SPDMV-sulfo vs. Non-Sulfonated NO2-SPDMV

NO2-SPDMV-sulfo (Molecular Weight: 479.51 g/mol) incorporates a sulfonic acid group (-SO₃H) on the pyrrolidinedione ring, a modification not present in its close analog, NO2-SPDMV (CAS 663598-98-9, MW 399.44 g/mol). This structural addition imparts a negative charge at physiological pH, significantly increasing the compound's aqueous solubility. The impact of this modification is inferred from the well-established structure-activity relationship for bioconjugation linkers, where the addition of sulfonate groups is a standard strategy to mitigate the hydrophobicity of drug-linker constructs. [1] In contrast, the non-sulfonated analog (NO2-SPDMV) exhibits lower aqueous solubility, increasing the risk of aggregation during conjugation and requiring higher percentages of organic co-solvents (e.g., DMSO or DMF) in reaction buffers.

Bioconjugation Solubility ADC Manufacturing Aggregation

Sterically Hindered Disulfide Bond: Improved Plasma Stability vs. Simple Disulfide Linkers

NO2-SPDMV-sulfo features a gem-dimethyl group adjacent to the disulfide bond. This steric hindrance is a critical design element for achieving a balance between stability in circulation and efficient release in the target cell. [1] The hindrance provided by the two methyl groups shields the disulfide from non-specific reduction by serum albumin and other thiols in plasma, thereby improving linker stability in circulation compared to unhindered disulfide linkers. [2] This principle is well-established in ADC design; linkers without such steric protection exhibit higher rates of premature payload release, leading to increased systemic toxicity. [3] The quantification of this stability advantage is typically measured by the percentage of intact ADC remaining in plasma over time. For a related hindered disulfide linker, >90% of the conjugate remained intact after a 7-day incubation in mouse plasma, a benchmark for acceptable in vivo stability. [4]

ADC Linker Plasma Stability Pharmacokinetics Disulfide Linker Design

High-Purity Reagent Grade (≥98%) for Reproducible Conjugation Stoichiometry

For precision bioconjugation applications, reagent purity is a non-negotiable parameter. NO2-SPDMV-sulfo is supplied by multiple vendors with a certified purity of ≥98%. This high purity ensures consistent linker-to-antibody stoichiometry, which is paramount for achieving a reproducible and defined drug-to-antibody ratio (DAR). Impurities in linker reagents can act as competing nucleophiles or lead to side reactions, resulting in a heterogeneous ADC population with variable DAR, which complicates analytical characterization and can lead to batch-to-batch variability in potency and toxicity. [1] In contrast, lower-purity grades (e.g., <95%) are unsuitable for critical conjugation steps and are typically reserved for early-stage screening or non-GLP studies.

Quality Control Bioconjugation DAR Analytical Chemistry

Tunable Reactivity through Nitro Group Electronics vs. Unsubstituted Analogs

The 5-nitropyridin-2-yl group in NO2-SPDMV-sulfo acts as a superior leaving group in thiol-disulfide exchange reactions compared to an unsubstituted pyridine-2-yl group. [1] This is a direct consequence of the strong electron-withdrawing nature of the para-nitro substituent, which stabilizes the developing negative charge on the departing thiolate. [2] In practical terms, this translates to a more favorable equilibrium and faster reaction kinetics during the initial conjugation step where the antibody's free thiols attack the linker's activated disulfide. [3] This enhanced reactivity can be advantageous for achieving higher conjugation efficiencies and more complete drug-to-antibody ratios (DAR) when working with sterically hindered or less reactive antibody thiols. [4]

ADC Linker Thiol-Disulfide Exchange Conjugation Chemistry Leaving Group

Recommended Application Scenarios for NO2-SPDMV-sulfo in ADC Research and Development


Optimizing ADCs for Tumors with Low Target Antigen Expression

The accelerated intracellular cleavage kinetics of the Npys group make NO2-SPDMV-sulfo particularly well-suited for developing ADCs that target antigens expressed at low to moderate levels. In these scenarios, achieving a threshold intracellular concentration of the active payload is critical, and the rapid, 'minutes-scale' release enabled by the para-nitropyridyl disulfide can be the determining factor for potent cell killing [1].

Conjugation of Hydrophobic Payloads with High Drug-to-Antibody Ratios (DAR)

The sulfonic acid group in NO2-SPDMV-sulfo enhances the aqueous solubility of the linker-payload construct. This is crucial when conjugating highly hydrophobic cytotoxins, as it mitigates the risk of ADC aggregation, a common failure mode for high-DAR conjugates . This property makes it a strategic choice for programs aiming for a DAR of 4 or higher where maintaining conjugate solubility is a primary challenge.

Reducing Organic Co-Solvent Use in Scalable ADC Manufacturing

Process development for scalable ADC manufacturing strives to minimize or eliminate organic co-solvents like DMSO or DMF due to their potential to damage the antibody and complicate downstream purification. The improved aqueous solubility of NO2-SPDMV-sulfo reduces the required percentage of organic co-solvent in the conjugation reaction, facilitating a more robust and scalable manufacturing process [2].

Building a Library of Tunable Disulfide Linkers for Structure-Activity Relationship (SAR) Studies

For research groups investigating the impact of linker chemistry on ADC pharmacology, NO2-SPDMV-sulfo is an essential component of a linker toolkit. Its combination of a hindered gem-dimethyl backbone, an electron-deficient nitroaryl leaving group, and a solubilizing sulfonate group provides a unique and quantifiable profile [3]. Comparing ADCs built with this linker to those using its non-sulfonated (NO2-SPDMV) or non-nitrated (SPDMV-sulfo) analogs allows for a systematic deconvolution of how each structural feature impacts in vitro potency, in vivo stability, and pharmacokinetic profiles.

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